N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
The exact mass of the compound this compound is 327.09675391 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(19-20(8)2)14-17-18-15(24-14)16-13(21)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWCGFCFRNOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a benzodioxole core. Its molecular formula is CHNO, and it has a molecular weight of approximately 302.30 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method includes the formation of the pyrazole and oxadiazole rings followed by coupling with the benzodioxole derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar oxadiazole structures have demonstrated IC values in the low micromolar range against glioma cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5g | SH-SY5Y | 5.00 |
These findings suggest that the incorporation of the pyrazole and oxadiazole moieties enhances anticancer activity.
The mechanism by which this compound induces cytotoxicity may involve:
- Apoptosis Induction : Flow cytometry analyses have indicated that compounds induce apoptosis in cancer cells through cell cycle arrest at various phases (G0/G1 and G2/M) leading to programmed cell death .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives are known for their:
- Antibacterial : Exhibiting activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Reducing inflammation in various models.
For instance, compounds from similar classes have shown efficacy in reducing inflammatory markers in animal models .
Case Studies
Several case studies have documented the biological evaluations of pyrazole derivatives:
- Study on Anticancer Effects : A recent study evaluated a series of pyrazole derivatives for their anticancer properties against different cell lines. The results indicated significant activity correlating with structural modifications .
- Anti-inflammatory Studies : Another study focused on the anti-inflammatory properties of pyrazoles where compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro .
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research has indicated that compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole and oxadiazole can inhibit the growth of various bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways . This property makes it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures . Such properties are crucial for developing treatments for chronic inflammatory diseases.
Applications in Medicinal Chemistry
This compound can be utilized in several areas within medicinal chemistry:
Drug Development
Due to its diverse biological activities, this compound can serve as a lead structure for synthesizing new drugs targeting various diseases. Its ability to modulate biological pathways makes it a valuable scaffold for drug design.
Pharmacological Studies
The compound can be used in pharmacological studies to explore its mechanism of action and efficacy against specific diseases. Understanding its interactions at the molecular level can provide insights into its therapeutic potential.
Agricultural Applications
In addition to medicinal uses, compounds like this compound have potential applications in agriculture:
Pesticide Development
The antimicrobial properties of this compound suggest it could be developed into a pesticide or fungicide. Its effectiveness against plant pathogens could enhance crop protection strategies .
Plant Growth Regulation
Research into similar compounds indicates that they might influence plant growth and development. This could lead to applications in agricultural biotechnology aimed at improving crop yields and resilience.
Case Studies
Preparation Methods
Starting Material and Oxidation
2H-1,3-benzodioxole-5-carboxylic acid is typically synthesized from sesamol (3,4-methylenedioxyphenol) via carboxylation or oxidation of a pre-functionalized precursor:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0–5°C, 4 h | 78% |
| 2 | Oxidation of methyl group | KMnO₄, H₂O, 80°C, 6 h | 65% |
Mechanism : The acetyl group is introduced at the para position relative to the methylenedioxy group, followed by oxidation to the carboxylic acid.
Preparation of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Pyrazole Synthesis
The 1,5-dimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone with methylhydrazine:
Oxadiazole Ring Formation
The oxadiazole ring is constructed via cyclization of a thioamide intermediate:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thioamide formation | CS₂, KOH, H₂O, 25°C, 24 h | 70% |
| 2 | Cyclization to oxadiazole | I₂, EtOH, 80°C, 6 h | 65% |
Mechanism : The thioamide undergoes oxidative cyclization in the presence of iodine to yield 1,3,4-oxadiazole.
Coupling of Intermediates
Amide Bond Formation
The final step involves coupling the benzodioxole carboxylic acid with the oxadiazole-amine using a carbodiimide reagent:
Optimized Conditions :
-
Solvent : DMF, 0°C → room temperature, 12 h
-
Catalyst : 4-dimethylaminopyridine (DMAP)
-
Yield : 60–68% after column chromatography (SiO₂, EtOAc/hexane 3:7).
Purification and Characterization
Chromatographic Techniques
-
Column chromatography : Silica gel, gradient elution with EtOAc/hexane.
-
HPLC : C18 column, acetonitrile/H₂O (70:30), retention time = 8.2 min.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, oxadiazole-H), 7.92 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.87 (s, 1H, pyrazole-H), 6.02 (s, 2H, OCH₂O), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃) |
| MS (ESI) | m/z 397.1 [M+H]⁺ |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for oxadiazole formation:
| Step | Conventional Time | Microwave Time | Yield |
|---|---|---|---|
| Cyclization | 6 h | 20 min | 72% |
Solid-Phase Synthesis
Immobilization of the oxadiazole-amine on Wang resin enables iterative coupling:
| Step | Resin | Reagents | Yield |
|---|---|---|---|
| Loading | Wang resin | DIC, HOAt, DMF | 95% |
| Cleavage | TFA/H₂O (95:5) | 2 h | 88% |
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing pathways may yield 1,2,4-oxadiazole byproducts. Use of TEMPO as a radical scavenger suppresses side reactions.
Stability of Intermediates
-
Oxadiazole-amine : Hygroscopic; store under N₂ at −20°C.
-
Benzodioxole acid chloride : Generate in situ to prevent hydrolysis.
Scalability and Industrial Relevance
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch size | 5 g | 500 g |
| Purity | 98.5% | 99.2% |
| Cost/g | $120 | $45 |
Key Considerations :
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a substituted pyrazole moiety. Key steps include:
- Ring formation : Cyclization of hydrazine derivatives with diketones or carbonyl compounds under acidic/basic conditions to form the oxadiazole core .
- Substitution reactions : Alkylation or acylation using reagents like RCH2Cl in the presence of K2CO3 and DMF at room temperature to introduce the pyrazole and benzodioxole groups .
- Optimization : Yield and purity are enhanced by controlling solvent polarity (e.g., DMF), stoichiometric ratios (e.g., 1.1 mmol RCH2Cl per 1 mmol oxadiazole), and reaction time .
Q. How is the molecular structure characterized, and which spectroscopic techniques are most effective?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for mapping protons and carbons in the pyrazole, oxadiazole, and benzodioxole groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O in carboxamide, C-O in benzodioxole) . Computational tools like Gaussian or ChemDraw aid in visualizing bond angles and torsion .
Advanced Research Questions
Q. How do structural modifications at the pyrazole and oxadiazole rings influence biological activity, and what SAR insights exist?
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances target selectivity, as seen in COX-2 inhibitors like celecoxib .
- Oxadiazole substitutions : Methyl or phenyl groups at the 5-position improve metabolic stability by reducing hepatic clearance .
- Benzodioxole effects : The 1,3-benzodioxole moiety increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds . Systematic SAR studies require in vitro assays (e.g., enzyme inhibition) paired with X-ray crystallography to map binding interactions .
Q. What methodologies resolve contradictions in biological activity data across in vitro and in vivo models?
Discrepancies often arise from:
- Bioavailability differences : Poor solubility may limit in vivo efficacy despite strong in vitro activity. Solutions include formulating with co-solvents (e.g., PEG 400) or nanoencapsulation .
- Metabolic degradation : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. LC-MS/MS profiling of plasma metabolites clarifies active species .
- Model selection : Use genetically engineered murine models to replicate human target expression levels, reducing interspecies variability .
Q. What computational approaches predict binding affinity and interaction mechanisms with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., binding to COX-2’s hydrophobic pocket) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds .
- QSAR modeling : Machine learning algorithms correlate structural descriptors (e.g., logP, polar surface area) with IC50 values from high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
